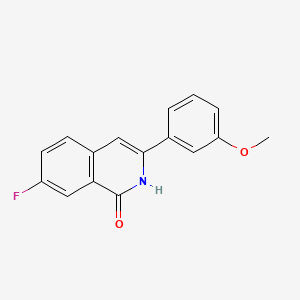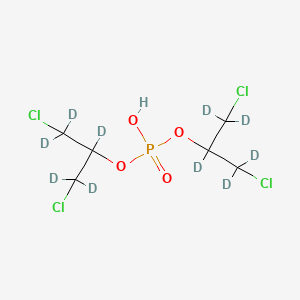![molecular formula C15H15NO3 B12413530 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is a deuterated derivative of a compound that features a catechol moiety and a benzylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and deuterated benzylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with deuterated benzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving catecholamines.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 involves its interaction with molecular targets such as enzymes and receptors. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzylamine group can interact with neurotransmitter receptors, potentially modulating neurological functions.
相似化合物的比较
3,4-Dihydroxyphenylalanine (DOPA): Shares the catechol moiety but differs in the side chain structure.
1-(3,4-Dihydroxyphenyl)-1-propanone: Similar catechol structure but lacks the benzylamine group.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is unique due to the presence of both the catechol and benzylamine groups, which confer distinct chemical and biological properties. The deuterated form also offers advantages in tracing and studying metabolic pathways.
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC 名称 |
2-(benzylamino)-2,2-dideuterio-1-(2,3,6-trideuterio-4,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H15NO3/c17-13-7-6-12(8-14(13)18)15(19)10-16-9-11-4-2-1-3-5-11/h1-8,16-18H,9-10H2/i6D,7D,8D,10D2 |
InChI 键 |
AGZSNLYYVFQQQA-KBBYHVDLSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])NCC2=CC=CC=C2)[2H])O)O)[2H] |
规范 SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)












